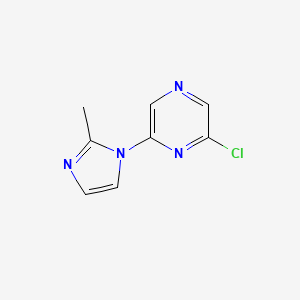
2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine
説明
“2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine” is a chemical compound with the CAS Number: 959239-32-8 . It has a molecular weight of 194.62 and its IUPAC name is 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine . It is usually in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine” is 1S/C8H7ClN4/c1-6-11-2-3-13(6)8-5-10-4-7(9)12-8/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
“2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 194.62 .科学的研究の応用
Antibacterial Applications
Imidazole derivatives, including compounds like 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine, have shown promising antibacterial properties. These compounds can be synthesized to target a range of bacterial infections, potentially offering new avenues for antibiotic development .
Antimycobacterial Activity
The structural motif of imidazole is known to exhibit antimycobacterial activity. This makes our compound of interest a candidate for the development of new treatments against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Anti-inflammatory Properties
Imidazole compounds are also recognized for their anti-inflammatory effects. Research into 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine could lead to new anti-inflammatory medications, which could be beneficial for treating chronic inflammatory diseases .
Antitumor Potential
The imidazole ring is a common feature in many antitumor agents. As such, derivatives of imidazole, including the compound , are being explored for their potential use in cancer therapy, particularly in targeted drug delivery systems .
Antidiabetic Effects
Imidazole derivatives have been reported to exhibit antidiabetic activity. This suggests that 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine could be a starting point for the creation of novel antidiabetic drugs .
Antiviral Applications
Given the broad spectrum of biological activities of imidazole derivatives, there’s a possibility that our compound could be effective against certain viruses. This area of application is particularly relevant in the context of emerging viral diseases .
Antioxidant Properties
The imidazole core is associated with antioxidant properties, which are crucial in combating oxidative stress in biological systems. This makes 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine a potential candidate for antioxidant drug development .
Neuroprotective Uses
Imidazole derivatives have shown promise in neuroprotection, which is vital for treating neurodegenerative diseases. Research into the neuroprotective applications of our compound could contribute to new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
This compound belongs to the class of imidazoles, which are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, DNA synthesis, and cellular metabolism .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability and metabolic stability .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
The action of 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and interaction with its targets .
特性
IUPAC Name |
2-chloro-6-(2-methylimidazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-11-2-3-13(6)8-5-10-4-7(9)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNNSTPPZCFKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)
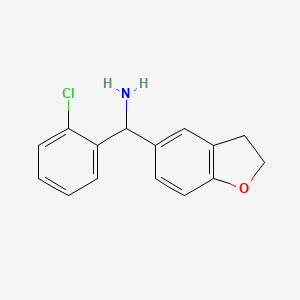
![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)
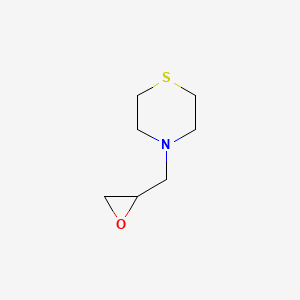



![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)
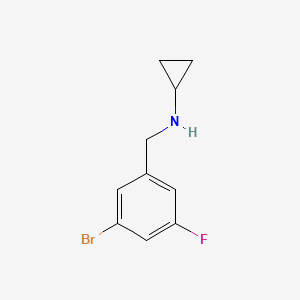

![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)
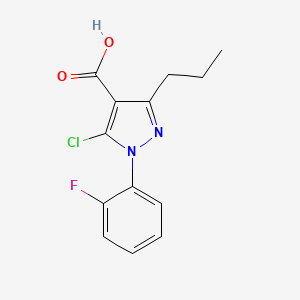
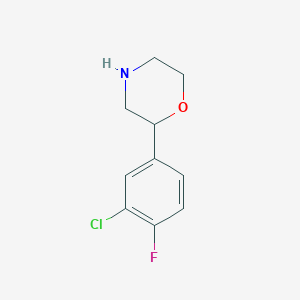
![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)